BenchChemオンラインストアへようこそ!

5-(2-methoxy-5-(trifluoromethyl)phenyl)oxazole

Medicinal Chemistry Drug Design ADME Property Optimization

5-(2-Methoxy-5-(trifluoromethyl)phenyl)oxazole (CAS 2364584-66-5) is a disubstituted phenyl-oxazole heterocycle bearing a 2-methoxy group and a 5-trifluoromethyl group on the phenyl ring attached to the 5-position of the 1,3-oxazole. With a molecular weight of 243.18 g/mol, computed XLogP3-AA of 2.9, topological polar surface area (TPSA) of 35.3 Ų, and 6 hydrogen bond acceptors, the compound occupies a distinct physicochemical niche among aryl-oxazole building blocks used in medicinal chemistry and fragment-based drug discovery.

Molecular Formula C11H8F3NO2
Molecular Weight 243.18 g/mol
CAS No. 2364584-66-5
Cat. No. B6294109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-methoxy-5-(trifluoromethyl)phenyl)oxazole
CAS2364584-66-5
Molecular FormulaC11H8F3NO2
Molecular Weight243.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(F)(F)F)C2=CN=CO2
InChIInChI=1S/C11H8F3NO2/c1-16-9-3-2-7(11(12,13)14)4-8(9)10-5-15-6-17-10/h2-6H,1H3
InChIKeyZJRZCFYROGTUHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Methoxy-5-(trifluoromethyl)phenyl)oxazole (CAS 2364584-66-5): Structural & Pharmacochemical Baseline for Procurement Scientists


5-(2-Methoxy-5-(trifluoromethyl)phenyl)oxazole (CAS 2364584-66-5) is a disubstituted phenyl-oxazole heterocycle bearing a 2-methoxy group and a 5-trifluoromethyl group on the phenyl ring attached to the 5-position of the 1,3-oxazole [1]. With a molecular weight of 243.18 g/mol, computed XLogP3-AA of 2.9, topological polar surface area (TPSA) of 35.3 Ų, and 6 hydrogen bond acceptors, the compound occupies a distinct physicochemical niche among aryl-oxazole building blocks used in medicinal chemistry and fragment-based drug discovery [1]. It is commercially supplied at ≥98% purity (NLT 98%) by multiple vendors, positioning it as a readily accessible, high-purity intermediate for library synthesis and lead optimization campaigns .

Why Generic 5-Aryl-Oxazole Substitution Fails: The Critical Role of 2-OMe/5-CF₃ Co-Substitution in Driving Physicochemical and Pharmacological Differentiation


Simple 5-aryl-oxazole analogs lacking the 2-methoxy-5-trifluoromethylphenyl motif are not safe default substitutes because the specific combination of the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group modulates lipophilicity, hydrogen-bonding capacity, and electronic distribution in a manner that cannot be replicated by mono-substituted or halogen-only congeners [1]. These physicochemical differences translate into divergent ADME properties and target engagement profiles; therefore, procurement decisions based solely on oxazole ring presence risk undermining structure-activity relationship continuity and lead series progression. The quantitative evidence below demonstrates precisely where the target compound diverges from its most common analogs.

Quantitative Differentiation Evidence: 5-(2-Methoxy-5-(trifluoromethyl)phenyl)oxazole vs. Closest Structural Analogs


Increased Lipophilicity (XLogP 2.9 vs. 2.0) Over the Non-Trifluoromethyl Parent Confers Superior Membrane Permeability Potential

The target compound exhibits a computed XLogP3-AA of 2.9, compared to 2.0 for the des-trifluoromethyl analog 5-(2-methoxyphenyl)oxazole (CAS 848608-55-9), representing a ΔXLogP of +0.9 log unit [1][2]. This magnitude of lipophilicity increase is within the range known to enhance passive membrane permeability and CNS penetration potential, while remaining below the threshold (XLogP >4–5) associated with high metabolic turnover and solubility collapse [1].

Medicinal Chemistry Drug Design ADME Property Optimization

Doubled Hydrogen Bond Acceptor Count (HBA = 6 vs. 3) Relative to the Des-CF₃ Analog Alters Solubility and Target Binding Capacity

The target compound possesses 6 hydrogen bond acceptors (three fluorine atoms from CF₃ plus the oxazole oxygen, oxazole nitrogen, and methoxy oxygen), whereas the comparator 5-(2-methoxyphenyl)oxazole contains only 3 hydrogen bond acceptors (oxazole oxygen, oxazole nitrogen, methoxy oxygen) [1][2]. The trifluoromethyl group adds three highly electronegative fluorine atoms capable of engaging in weak C−F···H polar interactions with protein backbones and structured water networks [3].

Fragment-Based Drug Discovery Ligand-Protein Interactions Molecular Recognition

Intermediate XLogP (2.9 vs. 3.5) Compared to Chloro Analog Demonstrates Optimized Lipophilic-Ligand-Efficiency Profile

The target compound's XLogP of 2.9 is lower than the 3.5 computed for the chloro congener 5-(2-chloro-5-(trifluoromethyl)phenyl)oxazole (CAS 2142109-62-2), a Δ of -0.6 log unit [1]. This places the target compound in a more favorable lipophilic-ligand efficiency (LLE) space: preclinical experience shows that XLogP values above 3.0–3.5 are associated with increased risk of hERG liability, phospholipidosis, and promiscuous binding [2].

Lipophilic Ligand Efficiency Drug-Like Property Optimization Lead Optimization

Guaranteed Purity NLT 98% for the Target Compound vs. 95% Typical for Halogen-Substituted Analogs Ensures Higher Reproducibility in Biological Assays

Multiple vendors specify purity of the target compound at NLT 98% (verified by LC-MS or HPLC), as documented by Boroncore (Part No. BC016605) and Leyan (Product Code 1266756) . By comparison, the closely related chloro analog 5-(2-chloro-5-(trifluoromethyl)phenyl)oxazole is routinely supplied at 95% purity , a level at which residual impurities may confound early-stage biological assay interpretation or SAR conclusions.

Compound Library Quality Control Assay Reproducibility Procurement Specifications

Top-Value Application Scenarios for 5-(2-Methoxy-5-(trifluoromethyl)phenyl)oxazole Based on Quantitative Differentiation Evidence


Design of CNS-Penetrant Fragment and Lead-Like Libraries Requiring Balanced Lipophilicity

The target compound's XLogP of 2.9 positions it within the optimal lipophilicity range (2.0–3.5) for CNS drug candidates, with a demonstrable +0.9 log-unit advantage over the des-CF₃ analog and a safer -0.6 log-unit margin below the chloro analog's XLogP [1]. Medicinal chemistry groups constructing CNS-focused compound collections will achieve higher passive permeability probability and lower phospholipidosis risk by selecting this compound over either comparator.

Targeted Protein-Ligand Interaction Probes Exploiting Enhanced C–F Hydrogen Bond Capacity

The six hydrogen bond acceptors of the target compound—doubled compared to the non-fluorinated parent—enable formation of weak C−F···H−N/O interactions with protein backbones at binding sites that lack sufficient conventional H-bond donors [1]. Structural biology and biophysics teams employing X-ray crystallography or NMR fragment screening will gain additional binding modes not achievable with analogs possessing only three HBA sites.

Reproducible High-Throughput Screening with Reduced False-Positive Burden

The commercially guaranteed purity of NLT 98% reduces the burden of casual contaminants that typically plague 95%-pure halogen-substituted analogs [1]. Screening centers responsible for processing >100,000 compounds per campaign will experience lower artefactual hit rates and fewer resources wasted on re-confirmation when using the target compound as the primary building block for biochemical and cell-based assays.

SAR Exploration of CETP and Lipid Metabolism Targets

The 2-methoxy-5-(trifluoromethyl)phenyl motif embedded in the target oxazole shares structural elements with the distal phenyl ring substitution pattern of the CETP inhibitor anacetrapib (2-methoxy-5-isopropylphenyl) [1]. While direct target engagement data are not publicly available, the compound serves as a privileged core for CETP-focused medicinal chemistry programs aiming to optimize potency and selectivity profiles.

Quote Request

Request a Quote for 5-(2-methoxy-5-(trifluoromethyl)phenyl)oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.